4-(2-chlorophenoxy)benzoic Acid
Overview
Description
4-(2-chlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-chlorophenoxy group
Mechanism of Action
Target of Action
The primary target of 4-(2-chlorophenoxy)benzoic Acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .
Mode of Action
This compound acts as a cell penetrant, potent, and selective inhibitor of TRPM4 . It has been shown to rescue the functional expression of mutant A432T TRPM4 in cells .
Result of Action
The inhibition of TRPM4 by this compound can lead to changes in calcium homeostasis within cells . This could potentially affect various cellular processes, including cell proliferation, apoptosis, and signal transduction. The compound has been shown to rescue the functional expression of mutant A432T TRPM4 in cells , suggesting potential therapeutic applications.
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory efficacy on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of the environment .
Biochemical Analysis
Cellular Effects
Research has shown that 4-(2-chlorophenoxy)benzoic Acid does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that it may have a role in influencing cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It has been found to inhibit TMEM206 mediated currents , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-chlorophenoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 4-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-(2-chlorophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid
- 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Uniqueness
4-(2-chlorophenoxy)benzoic acid is unique due to its specific structural features, such as the presence of the 2-chlorophenoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCATMWWLOULMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390617 | |
Record name | 4-(2-chlorophenoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-16-9 | |
Record name | 4-(2-chlorophenoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chlorophenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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